![molecular formula C27H24N2O5 B2663404 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851404-29-0](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that likely contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also appears to contain a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline and xanthene moieties separately, followed by their coupling. The quinoline group could potentially be synthesized using the Skraup or Doebner-Miller synthesis, while the xanthene group could be formed via a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the quinoline and xanthene groups. These groups are both aromatic and planar, which could result in interesting electronic and photophysical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the specific substituents present on the quinoline and xanthene rings. For example, the presence of the carboxamide group could make the compound susceptible to hydrolysis .科学的研究の応用
Synthesis and Biological Activity
Cytotoxic Activity : Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives related to the compound of interest, showing potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines. Some derivatives were effective in vivo against colon tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).
Anticancer Agents : Matiadis et al. (2013) synthesized a series of coumarin and quinolinone-3-aminoamide derivatives, including those structurally related to the query compound, and evaluated them for cancer cell growth inhibition. The study underscores the relevance of these derivatives in developing new anticancer therapies (Matiadis et al., 2013).
Chemical Synthesis and Material Science
Complex Formation for NO Delivery : Yang et al. (2017) synthesized compounds containing the quinoline motif for targeted delivery of nitric oxide (NO) to biological sites, such as tumors. These complexes release NO upon irradiation, showing potential in therapeutic applications (Yang et al., 2017).
Photocatalytic Properties : A study by Li et al. (2020) introduced a quinoline-imidazole-monoamide ligand in the synthesis of octamolybdate complexes, exhibiting electrocatalytic and photocatalytic activities. These findings suggest applications in environmental remediation and sustainable chemistry (Li et al., 2020).
Corrosion Inhibition
- Mild Steel Protection : Erami et al. (2019) investigated carboxamide derivatives, including those related to the compound , as corrosion inhibitors for mild steel in hydrochloric acid solution. This study provides insight into the development of new materials for industrial applications (Erami et al., 2019).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid chloride to yield the final product.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol in the presence of a suitable catalyst to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 9H-xanthene-9-carboxylic acid chloride in the presence of a suitable base to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |
CAS番号 |
851404-29-0 |
分子式 |
C27H24N2O5 |
分子量 |
456.498 |
IUPAC名 |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H24N2O5/c1-32-20-11-12-23(33-2)25-19(20)15-16(26(30)29-25)13-14-28-27(31)24-17-7-3-5-9-21(17)34-22-10-6-4-8-18(22)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30) |
InChIキー |
CGNFFXBOHOAFCQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2663321.png)
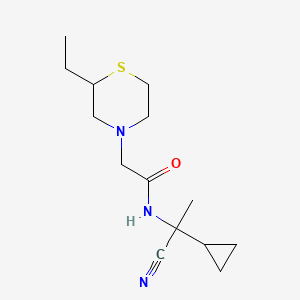
![3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2663323.png)
![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)
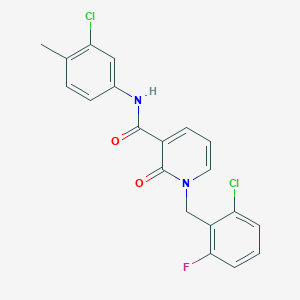
![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)
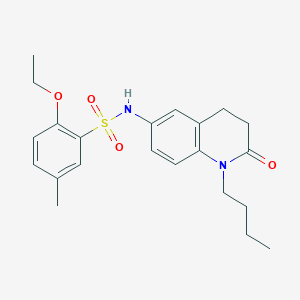
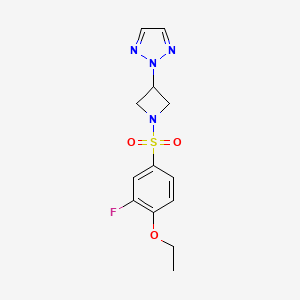
![N-[(1-phenylpyrrolidin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2663336.png)
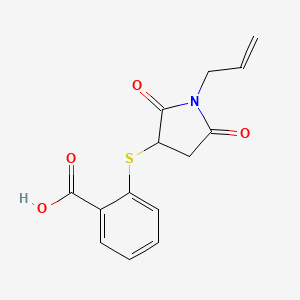
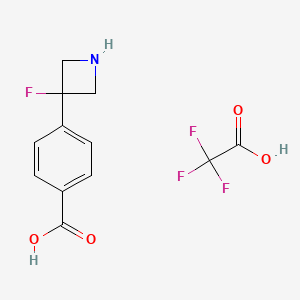
![N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2663340.png)

